molecular formula C25H31ClF2O5 B000934 Halobetasol propionate CAS No. 66852-54-8

Halobetasol propionate

Cat. No. B000934
CAS RN: 66852-54-8
M. Wt: 485 g/mol
InChI Key: BDSYKGHYMJNPAB-YKQIDFLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Plaque Psoriasis and Corticosteroid-Responsive Dermatoses

    Halobetasol propionate is effective in treating plaque psoriasis and corticosteroid-responsive dermatoses. A study found that over one-third of patients experienced treatment success by week 8 using a 0.01% lotion formulation (Abrahim Abduelmula et al., 2022).

  • Comparison with Other Treatments

    When compared to 0.1% betamethasone valerate ointment, halobetasol propionate ointment showed superior efficacy in treating severe, localized plaque psoriasis (G. Blum & S. Yawalkar, 1991).

  • Innovative Gel Formulations

    Gel formulations of halobetasol propionate-loaded lipid nanoparticles have been developed, offering effective inflammation reduction with lower doses and improved skin biomechanical properties (Paulina Carvajal-Vidal et al., 2020).

  • Atopic Dermatitis Treatment

    A combination of halobetasol propionate with biopolymer significantly reduces inflammation in atopic dermatitis compared to halobetasol propionate alone (K. Bairy et al., 2015).

  • Pediatric Dermatology

    Halobetasol propionate cream and ointment have been found effective in treating pediatric patients with chronic plaque psoriasis and atopic dermatitis (G. Herz et al., 1991).

  • Combination with Skin Penetration Promoters

    The efficacy of halobetasol propionate is enhanced when combined with skin penetration promoters like menthone and nonane, showing better anti-inflammatory efficacy in human skin (Paulina Carvajal-Vidal et al., 2017).

  • Comparison with Other Corticosteroids

    It exhibits more potent anti-inflammatory, antiproliferative, and vasoconstrictive effects than clobetasol 17-propionate, making it suitable for various skin disorders (S. Yawalkar et al., 1991).

  • Dosage and Application Frequency

    Studies have explored different application frequencies and dosages, such as comparing once-daily to twice-daily application and various lotion concentrations (Kristine Busse Zitelli et al., 2011).

  • Eczematous Dermatoses

    Halobetasol propionate ointment is highly effective and well-tolerated in treating chronic eczematous dermatoses (C. Guzzo et al., 1991).

  • Nanostructured Lipid Carriers

    Halobetasol-loaded nanostructured lipid carriers have shown to reduce systemic side effects and enhance topical effectiveness for skin inflammatory disorders (Paulina Carvajal-Vidal et al., 2019).

  • General Anti-Inflammatory Properties

    Halobetasol Propionate reduces edema, erythema, and pruritus by inhibiting inflammation-causing mediators (2020).

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYKGHYMJNPAB-LICBFIPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046636
Record name Halobetasol propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halobetasol propionate

CAS RN

66852-54-8
Record name Halobetasol propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66852-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halobetasol propionate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halobetasol propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halobetasol Propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOBETASOL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A0K1TY3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halobetasol propionate
Reactant of Route 2
Reactant of Route 2
Halobetasol propionate
Reactant of Route 3
Halobetasol propionate
Reactant of Route 4
Halobetasol propionate
Reactant of Route 5
Reactant of Route 5
Halobetasol propionate
Reactant of Route 6
Halobetasol propionate

Citations

For This Compound
1,410
Citations
JS Loder, JR Gibson, SJ Yawalkar, RJ White - Topical Corticosteroids, 1992 - karger.com
The molecular formula of HBP is C25H3105C1F2, and its molecular weight is 484.97. The international nonproprietary name is halobetasol propionate. The tradenames are Ultravate™ …
Number of citations: 15 karger.com
J Bagel, QG Thibodeaux, G Han - Cutis, 2020 - cdn.mdedge.com
… been more controversial and may not occur with halobetasol propionate (HP) ointment 0.05%.In … Clinical Experience With HP 0.05% in Various Formulations Halobetasol propionate is a …
Number of citations: 4 cdn.mdedge.com
S Yawalkar, I Wiesenberg-Boettcher, JR Gibson… - Journal of the American …, 1991 - Elsevier
… , halobetasol propionate was distinctly superior to clobetasolI7-propionate. There was a trend in favor of halobetasol propionate in … solutions of halobetasol propionate and clobetasol 17-…
Number of citations: 23 www.sciencedirect.com
G Herz, G Blum, S Yawalkar - Journal of the American Academy of …, 1991 - Elsevier
… In preclinical investigations, halobetasol propionate was su… halobetasol propionate ointment or halobetasol propionate … containing 0.05% halobetasol propionate in children suffering …
Number of citations: 48 www.sciencedirect.com
CA Guzzo, JS Weiss, HS Mogavero, CN Ellis… - Journal of the American …, 1991 - Elsevier
… The efficacy and safety of 0.05% halobetasol propionate … patient ratings favored halobetasol propionate significantlyon … parisons) also favored halobetasol propionate significantly, and …
Number of citations: 16 www.sciencedirect.com
B Goldberg, R Hartdegen, D Presbury, EH Smith… - Journal of the American …, 1991 - Elsevier
… more frequently reported in patients treated with halobetasol propionate ointment than in those treated … To the best of our knowledge, halobetasol propionate ointment is the first topical …
Number of citations: 50 www.sciencedirect.com
SJ Yawalkar, L Schwerzmann - Journal of the American Academy of …, 1991 - Elsevier
… The efficacy of halobetasol propionate cream and … The efficacy of halobetasol propionate cream and clobetasol 17-… 121 patients treated with halobetasol propionate cream and in 1of the …
Number of citations: 16 www.sciencedirect.com
ML Bikkad, AH Nathani, SK Mandlik… - Journal of liposome …, 2014 - Taylor & Francis
The clinical use of halobetasol propionate (HP) is related to some adverse effects like irritation, pruritus and stinging. The purpose of this work was to construct HP-loaded solid lipid …
Number of citations: 66 www.tandfonline.com
CM Chakole, MA Shende, SN Khadatkar - Int. J. Chem. Tech. Res, 2009 - researchgate.net
… in combination of Halobetasol propionate and Fusidic acid for … Combination of Halobetasol propionate and Fusidic acid is … reduce by Halobetasol propionate and secondary bacterial …
Number of citations: 68 www.researchgate.net
FA Kerdel, ZD Draelos, SK Tyring, T Lin… - Journal of …, 2019 - Taylor & Francis
Full article: A phase 2, multicenter, double-blind, randomized, vehicle-controlled clinical study to compare the safety and efficacy of a halobetasol propionate 0.01% lotion and …
Number of citations: 12 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.